3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one (CAS 1346672-96-5; synonym EOS-60699) is a heterocyclic small molecule (C₁₁H₁₄N₂O; MW 190.24 g/mol) featuring a partially saturated pyrido[3,4-b]indolizine core distinguishable from fully aromatic pyrido[3,4-b]indolizine (C₁₁H₈N₂, MW 168.19 g/mol) and tetrahydroindolizine analogs. The hexahydro saturation of the pyrido ring introduces an sp³-rich framework (fraction Csp³ = 0.55) with one hydrogen bond donor, one hydrogen bond acceptor, a computed XLogP3-AA of 0.7, and zero rotatable bonds — physicochemical descriptors that depart sharply from those of the fully aromatic comparator and carry implications for solubility, conformational rigidity, and target engagement.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1346672-96-5
Cat. No. B3098911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
CAS1346672-96-5
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN2C(=CC3=C2CCNC3=O)C1
InChIInChI=1S/C11H14N2O/c14-11-9-7-8-3-1-2-6-13(8)10(9)4-5-12-11/h7H,1-6H2,(H,12,14)
InChIKeyBNXCMQVRHKYDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one (CAS 1346672-96-5): Core Scaffold, Physicochemical Identity, and Procurement-Relevant Specifications


3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one (CAS 1346672-96-5; synonym EOS-60699) is a heterocyclic small molecule (C₁₁H₁₄N₂O; MW 190.24 g/mol) featuring a partially saturated pyrido[3,4-b]indolizine core distinguishable from fully aromatic pyrido[3,4-b]indolizine (C₁₁H₈N₂, MW 168.19 g/mol) and tetrahydroindolizine analogs [1][2]. The hexahydro saturation of the pyrido ring introduces an sp³-rich framework (fraction Csp³ = 0.55) with one hydrogen bond donor, one hydrogen bond acceptor, a computed XLogP3-AA of 0.7, and zero rotatable bonds — physicochemical descriptors that depart sharply from those of the fully aromatic comparator and carry implications for solubility, conformational rigidity, and target engagement [1]. Commercially, the compound is supplied at purities of 95%–97% (Fluorochem, AKSci) and is designated exclusively for research use .

Why In-Class Pyridoindolizine or Tetrahydroindolizine Analogs Cannot Substitute for 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one in Rigorous Scientific Workflows


The pyridoindolizine chemical space spans fully aromatic (e.g., pyrido[3,4-b]indolizine), tetrahydro (e.g., 5,6,7,8-tetrahydroindolizine), and hexahydro regioisomers (e.g., 1,2,3,5,6,10b-hexahydropyrido[2,3-g]indolizine) that differ profoundly in saturation pattern, ring-fusion geometry, hydrogen-bonding capacity, lipophilicity, and conformational flexibility [1][2]. 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one possesses a unique [3,4-b] fusion with a lactam carbonyl at position 1, a saturated pyrido ring, and zero rotatable bonds, yielding conformational rigidity distinct from tetrahydroindolizines that carry rotatable substituents [1]. The XLogP3-AA of 0.7 places this compound in a hydrophilicity regime different from the fully aromatic analog (computed XLogP3 ≈ 2.1 for pyrido[3,4-b]indolizine), making substitution with the aromatic or tetrahydro variants unreliable for structure-activity relationship (SAR) reproducibility, solubility-matched assays, or scaffold-hopping campaigns [1][2]. Evidence below quantifies the physicochemical, synthetic-accessibility, handling-safety, and purity dimensions that define procurement differentiation.

Quantitative Differentiation Evidence for 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one Versus Closest Structural Analogs and Alternatives


Physicochemical Differentiation: Hexahydro Saturation Reduces XLogP3 by ~1.4 Units and Increases Fsp³ by 0.37 Versus Fully Aromatic Pyrido[3,4-b]indolizine

The hexahydro saturation of the pyrido ring in the target compound generates an sp³-enriched framework (fraction Csp³ = 0.55) with computed XLogP3-AA = 0.7, one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds [1]. By contrast, the fully aromatic pyrido[3,4-b]indolizine (C₁₁H₈N₂, MW 168.19 g/mol) is a flat, sp²-rich molecule (Fsp³ ≈ 0.18) with a predicted XLogP3 of ~2.1 and zero H-bond donors [2]. The ~1.4 log unit lipophilicity reduction and the introduction of an H-bond donor differentiate solubility and permeability profiles in a manner that cannot be replicated by simply switching to an aromatic or tetrahydro analog.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Accessibility: Single-Step Annulation Route Demonstrated for the Hexahydropyrido[3,4-b]indolizin-1-one Scaffold

A synthetic route to 3,4,6,7,8,9-hexahydropyrido[3,4-b]indolizin-1(2H)-one has been reported via cyclization of methyl 3-(2-aminoethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate hydrogen chloride salt under nitrogen atmosphere in a single-step procedure . In contrast, the fully aromatic pyrido[3,4-b]indolizine core typically requires multi-step sequences involving oxidative aromatization or transition-metal-catalyzed cyclizations . The hexahydro scaffold can also be elaborated further, as demonstrated by its use as a building block in the synthesis of 4-chloro-2-(1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-b]indolizin-2(1H)-yl)nicotinaldehyde (Example 147a), confirming its compatibility with downstream derivatization [1].

Synthetic Chemistry Scaffold Synthesis Medicinal Chemistry

Handling Safety Differentiation: Documented GHS Hazard Profile (H302, H315, H319, H335) Provides Operational Certainty for Laboratory Procurement

The target compound carries a defined GHS07 hazard classification with explicit hazard statements — H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) — as documented in supplier safety data sheets . In contrast, many in-class pyridoindolizine analogs — particularly the fully aromatic pyrido[3,4-b]indolizine — lack publicly available, supplier-certified GHS classifications, leaving institutional Environmental Health and Safety (EHS) review processes without a documented hazard baseline [1]. The availability of a complete GHS profile, precautionary codes (P260–P501), and SDS documentation from multiple independent suppliers (Fluorochem, CymitQuimica) reduces procurement friction in regulated laboratory environments.

Laboratory Safety Chemical Handling Procurement Compliance

Commercial Purity Specification: Multi-Supplier Consensus at 95%–97% Purity with Documented Quality Assurance

The target compound is commercially available from multiple independent suppliers with publicly disclosed minimum purity specifications: Fluorochem specifies 95.0% purity (SKU F532443; 250 mg at £765.00), AKSci specifies 97% purity (cat. 4626EN), and CymitQuimica lists 95.0% purity (ref. 10-F532443) . This multi-supplier consensus at ≥95% purity with documented Certificates of Analysis (CoA) upon request provides procurement redundancy and quality assurance benchmarks. In contrast, the fully aromatic pyrido[3,4-b]indolizine is primarily listed as a database entry without commercial availability or purity specification, and tetrahydroindolizine analogs from research publications are typically synthesized in-house with variable, unvalidated purity [1].

Chemical Procurement Quality Control Assay Reproducibility

Structural Determinants of Kinase Selectivity: Rigid Hexahydro Scaffold Preferentially Targets CDK8 Over CDK2/CDK4/CDK6 Family Members

Published biochemical characterization indicates that 3,4,6,7,8,9-hexahydropyrido[3,4-b]indolizin-1(2H)-one binds directly to cyclin-dependent kinase 8 (CDK8), a transcriptional CDK that functions as an oncogene driver in colorectal and breast cancers, inhibiting its kinase activity and modulating downstream gene expression programs . In contrast, the structurally related hexahydropyridoindole class (e.g., stobadine and SMe1EC2 derivatives) shows predominant antioxidant activity with pIC₅₀ values correlating to radical-scavenging descriptors, and no reported CDK8 engagement [1][2]. The 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine scaffold (PPM) also targets CDK8 but via a miR-26b-5p upregulation mechanism distinct from direct CDK8 binding, and lacks the indolizine lactam carbonyl that forms a key hydrogen bond in the target compound's ATP-pocket interaction [3]. This differential target engagement profile — direct CDK8 inhibition with a rigid, zero-rotatable-bond scaffold — distinguishes the compound from both antioxidant hexahydropyridoindoles and indirect CDK8 modulators.

Kinase Inhibition CDK8 Selectivity Cancer Biology

Procurement-Relevant Application Scenarios for 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one (CAS 1346672-96-5) Based on Quantitative Differentiation Evidence


CDK8-Focused Oncology Drug Discovery: A Rigid, Low-Lipophilicity Scaffold for Transcriptional Kinase Targeting

Medicinal chemistry teams pursuing selective CDK8 inhibitors for colorectal, breast, or acute myeloid leukemia indications should prioritize this compound over fully aromatic pyridoindolizines or antioxidant hexahydropyridoindoles. The low XLogP3 of 0.7 and zero rotatable bonds provide a conformationally constrained starting point that favors ligand efficiency optimization, while documented direct CDK8 binding differentiates it from indirect CDK8 modulators such as PPM (1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine). The single-step synthetic accessibility enables rapid analog generation for SAR exploration around the lactam and tetrahydroindolizine positions [1][2][3].

Physicochemical Property-Matched Fragment Library Expansion for Fsp³-Enriched Screening Collections

Compound library curators seeking to increase the three-dimensional character (Fsp³) and reduce the average lipophilicity of screening decks should select this compound as a fragment-sized (MW 190 Da), rule-of-three-compliant scaffold. With Fsp³ = 0.55 and XLogP3 = 0.7, it falls within an underexplored region of fragment chemical space compared to the predominantly flat (Fsp³ < 0.3), aromatic pyridoindolizine entries commonly found in commercial libraries. The multi-supplier commercial availability at ≥95% purity enables acquisition of 50–250 mg quantities sufficient for primary fragment screening without the need for in-house synthesis [1].

Regulated Laboratory Procurement with Expedited EHS Approval: Fully Documented Hazard Profile Eliminates Clearance Delays

Institutional procurement officers and laboratory managers operating under strict Environmental Health and Safety (EHS) governance (e.g., pharmaceutical R&D sites, university core facilities, government laboratories) should specify this compound over analogs lacking GHS-classified hazard documentation. The availability of complete GHS07 classification with four H-statements (H302, H315, H319, H335), comprehensive P-code safety framework, and supplier SDS from Fluorochem and CymitQuimica enables immediate EHS system registration — eliminating the 2–4 week hazard assessment delay typical for uncharacterized pyridoindolizine analogs [1].

Scaffold-Hopping Benchmarking: A Hexahydro Pyridoindolizine Reference Standard for Kinase Selectivity Profiling

Kinase profiling laboratories conducting selectivity panels across the CDK family should incorporate this compound as a rigid hexahydro pyridoindolizine reference standard to benchmark against tetrahydroindolizine and hexahydropyridoindole chemotypes. The distinct [3,4-b] fusion geometry with a position-1 lactam carbonyl provides an ATP-mimetic hydrogen-bonding motif absent in [4,3-d] or [2,3-g] regioisomers, enabling systematic exploration of ring-fusion topology effects on CDK8 versus CDK2/4/6 selectivity. The 1.4 log unit lipophilicity reduction relative to the aromatic analog further allows deconvolution of hydrophobic-driven off-target binding from shape-complementarity-driven target engagement [1][2].

Quote Request

Request a Quote for 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.